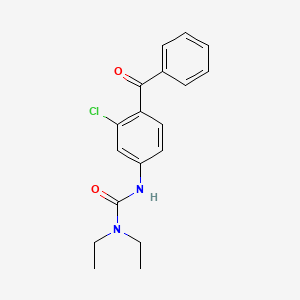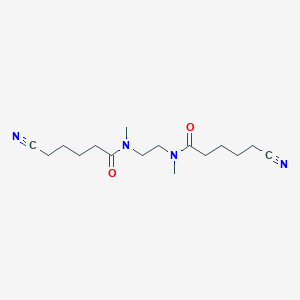
N,N'-(Ethane-1,2-diyl)bis(5-cyano-N-methylpentanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis(5-cyano-N-methylpentanamide) is a synthetic organic compound characterized by the presence of two amide groups connected via an ethane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(5-cyano-N-methylpentanamide) typically involves the reaction of ethane-1,2-diamine with 5-cyano-N-methylpentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(5-cyano-N-methylpentanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides with higher oxidation states.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding amides with higher oxidation states.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(5-cyano-N-methylpentanamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(5-cyano-N-methylpentanamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
- N,N’-(Ethane-1,2-diyl)bis(benzamides)
- Tetraacetylethylenediamine
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(5-cyano-N-methylpentanamide) is unique due to the presence of cyano groups, which can impart distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various applications.
Properties
CAS No. |
61797-33-9 |
|---|---|
Molecular Formula |
C16H26N4O2 |
Molecular Weight |
306.40 g/mol |
IUPAC Name |
5-cyano-N-[2-[5-cyanopentanoyl(methyl)amino]ethyl]-N-methylpentanamide |
InChI |
InChI=1S/C16H26N4O2/c1-19(15(21)9-5-3-7-11-17)13-14-20(2)16(22)10-6-4-8-12-18/h3-10,13-14H2,1-2H3 |
InChI Key |
WDBLKCSNUYAXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(C)C(=O)CCCCC#N)C(=O)CCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Perchloric acid;1-(3,6,6-trimethyl-2-bicyclo[3.1.1]hept-2-enyl)pyrrolidine](/img/structure/B14555710.png)
![3-[(Phenylcarbamoyl)sulfanyl]phenyl methanesulfonate](/img/structure/B14555711.png)
![4-[3,4-Bis(benzyloxy)phenyl]butan-2-one](/img/structure/B14555717.png)

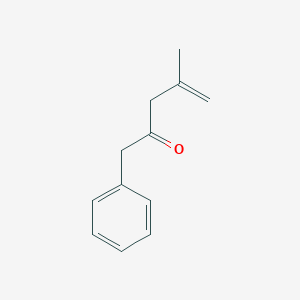
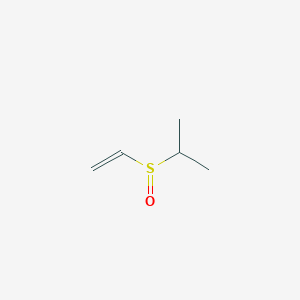
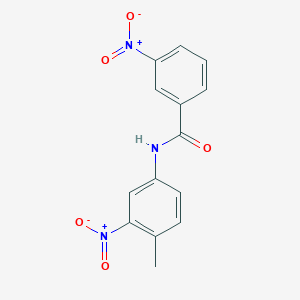
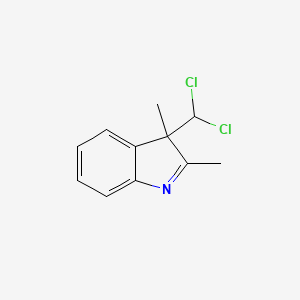
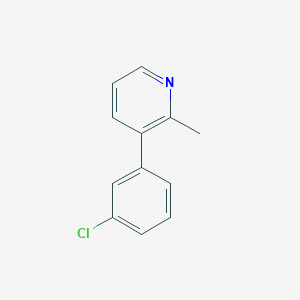
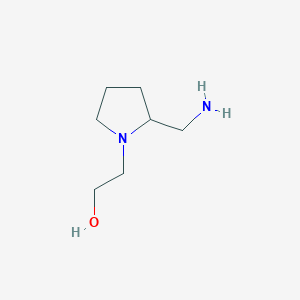
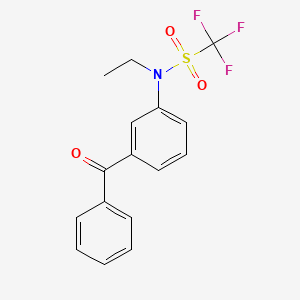
![Methyl{6-[4-(2-methylpropyl)phenoxy]pyridin-3-yl}propanedioic acid](/img/structure/B14555779.png)
![2-[(Dimethylamino)methyl]heptanal](/img/structure/B14555785.png)
